CP-809101 hydrochloride is a compound that has garnered attention due to its potential therapeutic applications, particularly in the field of psychiatry. It is a selective 5-HT2C agonist, which means it specifically activates the 5-HT2C serotonin receptor subtype. Serotonin receptors are known to play a crucial role in various physiological processes, including mood regulation, anxiety, and appetite control. The specificity of CP-809101 for the 5-HT2C receptor suggests that it may offer a targeted approach to treating certain conditions with fewer side effects compared to less selective agents3.
In the field of psychiatry, CP-809101 has shown promise in preclinical studies for its antipsychotic-like efficacy. It has been demonstrated to inhibit conditioned avoidance responding, a behavior predictive of antipsychotic activity, and to antagonize hyperactivity induced by psychotomimetic agents such as PCP and d-amphetamine. Importantly, CP-809101 did not induce catalepsy at doses effective in these models, indicating a low liability for extrapyramidal side effects, which are common with many antipsychotic drugs. Additionally, CP-809101 reversed a deficit in prepulse inhibition, an operational measure of sensorimotor gating that is often impaired in patients with schizophrenia. These findings suggest that CP-809101 could be a novel therapeutic agent for psychosis and cognitive deficits in schizophrenia3.
Beyond its antipsychotic potential, CP-809101 has also been active in animal models of cognitive function, such as novel object recognition. This indicates that CP-809101 may have applications in improving cognitive impairments, which are a significant challenge in various neurological and psychiatric disorders. The ability of CP-809101 to enhance cognitive function without the sedative or motor side effects commonly associated with other psychotropic medications could represent a significant advancement in the treatment of cognitive disorders3.
While CP-809101 itself is not directly linked to immunological applications, the discussion of hydroxychloroquine in the provided papers offers insights into the immunomodulatory effects of drugs that can influence intracellular signaling pathways. Hydroxychloroquine, for example, has been shown to suppress inflammatory responses of human class-switched memory B cells by inhibiting Toll-like receptor 9. This mechanism is relevant to the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis4. Although CP-809101 does not share the same mechanism, the exploration of intracellular signaling modulation by drugs like hydroxychloroquine highlights the potential for discovering new therapeutic agents that can target specific pathways in immune cells.
CP-809101 hydrochloride is classified as a small molecule pharmacological agent, specifically targeting the serotonin receptor family. Its chemical identification includes the CAS number 1215721-40-6. The compound is derived from a synthetic route that involves several chemical transformations to produce the active form, which is then converted into its hydrochloride salt for stability and solubility in biological studies .
The synthesis of CP-809101 hydrochloride involves multiple steps, with the key intermediate being 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine. The synthetic pathway can be summarized as follows:
The compound exhibits high selectivity for the serotonin 2C receptor over other serotonin receptor subtypes, with pEC50 values indicating significant potency (9.96 for human serotonin 2C receptors) compared to lower values for serotonin 2B (7.19) and serotonin 2A (6.81) receptors .
CP-809101 hydrochloride is involved in various chemical reactions:
These reactions are vital for further modifications and potential derivatization in drug development.
CP-809101 hydrochloride acts primarily as an agonist of the serotonin 2C receptor. Upon activation, this receptor modulates neurotransmitter release, particularly inhibiting dopamine and norepinephrine secretion. This mechanism contributes to behavioral changes such as reduced hyperactivity and decreased food intake in animal models . The compound's pharmacological profile suggests potential applications in treating psychosis and cognitive dysfunction associated with schizophrenia .
These properties are essential for laboratory handling and formulation in research settings.
CP-809101 hydrochloride has several significant scientific applications:
CP-809101 hydrochloride is a high-affinity agonist exhibiting nanomolar potency at the human 5-HT2C receptor. Radioligand binding assays and functional studies demonstrate its exceptional selectivity profile across the 5-HT2 receptor family. According to standardized receptor pharmacology assessments, CP-809101 binds to the human 5-HT2C receptor with a pEC50 value of 9.96 (EC50 ≈ 0.11 nM), indicating sub-nanomolar potency [1] [2] [4]. This binding affinity translates to significant functional selectivity when evaluated against related subtypes: pEC50 values of 7.19 (5-HT2B, EC50 ≈ 65 nM) and 6.81 (5-HT2A, EC50 ≈ 150 nM) [1] [4] [10]. This corresponds to approximately 1,000-fold selectivity for 5-HT2C over 5-HT2B and >600-fold selectivity over 5-HT2A receptors [4] [10].
Table 1: Binding Affinity and Functional Selectivity of CP-809101 at Human 5-HT₂ Receptors
Receptor Subtype | pEC50 | EC50 (nM) | Selectivity Ratio vs. 5-HT2C |
---|---|---|---|
5-HT2C | 9.96 | 0.11 | 1 |
5-HT2B | 7.19 | 65 | ~591-fold |
5-HT2A | 6.81 | 150 | ~1,364-fold |
The molecular basis for this selectivity arises from differential interactions within the orthosteric binding pocket. Computational modeling studies suggest that the chlorobenzyloxy and piperazinylpyrazine moieties of CP-809101 form optimal contacts with transmembrane helices 3, 5, and 6 of the 5-HT2C receptor [4] [10]. Subtle variations in the hydrophobic subpocket size and electrostatic potential between 5-HT2 subtypes likely account for its reduced activity at 5-HT2A and 5-HT2B receptors [10]. Importantly, CP-809101’s selectivity extends beyond the 5-HT2 family, showing negligible activity at other serotonin receptor subtypes (5-HT1A, 5-HT3, 5-HT6, 5-HT7) or monoamine transporters [1] [3].
Beyond binding affinity, functional efficacy distinguishes CP-809101 as a full agonist at 5-HT2C receptors while exhibiting partial agonism or minimal activation at related subtypes. In vitro assays measuring Gq-mediated calcium flux or phosphatidylinositol (PI) hydrolysis demonstrate that CP-809101 achieves 93-100% of the maximal response (Emax) elicited by serotonin at human 5-HT2C receptors [1] [3] [4]. This full agonist efficacy is critical for robust activation of downstream signaling pathways.
In stark contrast, CP-809101 acts as a partial agonist at human 5-HT2B receptors with an Emax of 57% relative to serotonin [4] [10]. At 5-HT2A receptors, its efficacy is even more attenuated, reaching only 10-30% of the maximal serotonin response in most functional assays [4] [10]. This differential efficacy profile—full agonism at 5-HT2C versus weak partial agonism at 5-HT2A/2B—provides a critical therapeutic advantage. 5-HT2B full agonism is linked to cardiac valvulopathy (as observed with earlier agents like fenfluramine), while 5-HT2A activation can cause hallucinations [4] [10].
Table 2: Functional Efficacy (Emax) of CP-809101 Across 5-HT₂ Receptor Subtypes
Receptor Subtype | Emax (% 5-HT Response) | Agonism Classification | Clinical Relevance |
---|---|---|---|
5-HT2C | 93-100% | Full Agonist | Therapeutic target for psychosis |
5-HT2B | 57% | Partial Agonist | Reduced valvulopathy risk |
5-HT2A | 10-30% | Weak Partial Agonist | Minimized hallucinogenic potential |
Compared to clinically investigated 5-HT2C agonists, CP-809101 demonstrates superior selectivity. Lorcaserin (approved for obesity) exhibits full agonism at both 5-HT2C (Emax = 100%, EC50 = 943 nM) and 5-HT2B (Emax = 100%) receptors [4] [10]. Similarly, vabicaserin (developed for schizophrenia) shows moderate 5-HT2B efficacy (Emax = 50%) [4] [6]. CP-809101’s combination of high potency, full 5-HT2C efficacy, and minimal off-target activation represents a pharmacologically optimized profile [4] [10].
As a 5-HT2C receptor agonist, CP-809101 primarily activates the canonical Gq/11-phospholipase C (PLC) signaling cascade. Upon receptor binding, CP-809101 stabilizes an active conformational state that promotes GDP/GTP exchange on Gq proteins. This triggers PLCβ activation, catalyzing phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis into inositol trisphosphate (IP3) and diacylglycerol (DAG) [1] [3]. IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC) isoforms.
Calcium imaging studies confirm that CP-809101 induces dose-dependent intracellular Ca²⁺ mobilization in recombinant cells expressing human 5-HT2C receptors, with an EC50 consistent with its binding affinity (0.1–1 nM) [1] [2]. This signaling extends to endogenous receptors; in rat nucleus tractus solitarii neurons, CP-809101 potentiates glutamatergic synaptic currents via 5-HT2C-mediated PLC activation [1] [9]. Furthermore, CP-809101 stimulates extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in a Gq- and β-arrestin-dependent manner, suggesting engagement of both canonical and non-canonical pathways [3] [4].
The downstream neurochemical effects underpinning its antipsychotic-like activity involve modulation of dopaminergic and glutamatergic transmission. CP-809101 administration selectively reduces dopamine release in the nucleus accumbens (mesolimbic pathway) without affecting nigrostriatal dopamine [3] [6]. This region-specific inhibition occurs via 5-HT2C receptors on GABAergic interneurons that regulate ventral tegmental area (VTA) dopaminergic neurons [3] [5]. Additionally, CP-809101 enhances glutamate and acetylcholine release in the medial prefrontal cortex, potentially ameliorating cognitive deficits associated with schizophrenia [3] [6]. In vivo, these mechanisms translate to dose-dependent inhibition of amphetamine- and phencyclidine (PCP)-induced hyperactivity (ED50 = 2.7 and 2.4 mg/kg s.c., respectively) and reversal of apomorphine-induced prepulse inhibition deficits—classic predictors of antipsychotic efficacy [3] [5]. Critically, these effects occur without catalepsy at doses up to 56 mg/kg, underscoring its atypical antipsychotic-like profile [3] [5].
Table 3: Key Neurochemical and Behavioral Effects of CP-809101 Mediated via 5-HT2C Signaling
Signaling Pathway | Neurochemical Effect | Behavioral Outcome | Potency (ED50) |
---|---|---|---|
Gq-PLCβ-IP3 | ↓ Mesolimbic dopamine release | ↓ Amphetamine-induced hyperactivity | 2.7 mg/kg (s.c.) |
Gq-PLCβ-DAG-PKC | ↑ Prefrontal glutamate & ACh | Improved novel object recognition | 1–3 mg/kg (s.c.) |
β-arrestin-ERK1/2 | ↓ Ventral tegmental area activity | ↓ Phencyclidine-induced hyperactivity | 2.4 mg/kg (s.c.) |
Gq-independent | No striatal dopamine depletion | Absence of catalepsy (up to 56 mg/kg) | N/A |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0